Product packaging for Ethyl tellurac(Cat. No.:CAS No. 20941-65-5)

Ethyl tellurac

Cat. No.: B1581744
CAS No.: 20941-65-5
M. Wt: 720.7 g/mol
InChI Key: DADTZHAWDPZVFJ-UHFFFAOYSA-N
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Description

Historical Trajectories in Organotellurium Chemistry

The journey of organotellurium chemistry began in the 19th century, with early investigations laying the groundwork for the synthesis and understanding of compounds containing a carbon-tellurium bond. These initial forays were often characterized by the synthesis of simple alkyl tellurides and other basic organotellurium structures. For much of its history, organotellurium chemistry remained a relatively specialized and less explored field compared to its lighter chalcogen counterparts, sulfur and selenium. However, the latter half of the 20th century witnessed a growing interest in the unique properties and reactivity of organotellurium compounds, leading to the development of new synthetic methodologies and applications. researchgate.netresearchgate.net This renaissance in organotellurium chemistry was driven by the potential of these compounds in organic synthesis, materials science, and even medicinal chemistry.

Evolution of Ethyl Tellurac as a Subject of Academic Inquiry

This compound, chemically known as Tetrakis(diethyldithiocarbamato)tellurium(IV), initially garnered attention primarily for its industrial application as an ultra-accelerator in the vulcanization of rubber. nih.govatamankimya.com Its ability to significantly speed up the curing process and improve the properties of rubber made it a compound of commercial interest. nih.gov This industrial relevance subsequently spurred academic inquiry into its mechanism of action in vulcanization, with studies suggesting that the tellurium atom plays a crucial role in forming thermally stable crosslinks. nih.gov

A significant chapter in the academic study of this compound was its evaluation for potential carcinogenicity by the National Cancer Institute (NCI) in the late 1970s. nih.govnih.govusc.edubrandeis.edu These comprehensive bioassays, while not concluding that the compound was carcinogenic under the tested conditions, provided a wealth of toxicological data and represent a substantial body of research on the compound. nih.govnih.gov

More recently, academic interest has shifted towards the fundamental chemistry of this compound and related tellurium dithiocarbamate (B8719985) complexes. Research has explored its use as a precursor in the synthesis of other novel organotellurium compounds, its reaction mechanisms with various reagents like phosphines, and its detailed characterization using modern spectroscopic techniques. researchgate.netresearchgate.networldresearchersassociations.comtandfonline.com These studies contribute to a deeper understanding of the coordination chemistry and reactivity of tellurium(IV) dithiocarbamates.

Synonyms and Nomenclature in Scholarly Literature

In scientific and commercial literature, this compound is known by a variety of names. This can sometimes create ambiguity, making a clear understanding of its nomenclature essential. The most common synonyms and systematic names are listed below.

Type Name
Common Name This compound
Systematic Name Tetrakis(diethyldithiocarbamato-S,S')tellurium
IUPAC Name [tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate. nih.gov
CAS Name Tellurium, tetrakis(diethyldithiocarbamato)-
Other Synonyms Tellurac, Akrochem TDEC, Nocceler TTTE, Perkacit TDEC, Diethyldithiocarbamic acid tellurium salt, Tellurium(IV) diethyldithiocarbamate (B1195824). atamankimya.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40N4S8Te B1581744 Ethyl tellurac CAS No. 20941-65-5

Properties

IUPAC Name

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate
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InChI

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3
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InChI Key

DADTZHAWDPZVFJ-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC
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Molecular Formula

C20H40N4S8Te
Record name ETHYL TELLURAC
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DSSTOX Substance ID

DTXSID3020594
Record name Ethyl tellurac
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Molecular Weight

720.7 g/mol
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Physical Description

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline]
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Record name Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')-
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER
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Density

1.44 (NTP, 1992) - Denser than water; will sink
Record name ETHYL TELLURAC
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CAS No.

20941-65-5
Record name ETHYL TELLURAC
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Record name Tellurium, tetrakis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (DD-8-111''1''1'1'1'''1''')-
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Melting Point

226 to 244 °F (NTP, 1992)
Record name ETHYL TELLURAC
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Synthetic Methodologies and Advanced Preparation

Established Synthetic Pathways for Ethyl Tellurac

The traditional synthesis of this compound, chemically known as Tellurium diethyldithiocarbamate (B1195824), relies on a multi-step reaction involving readily available chemical precursors.

An established and frequently cited method for preparing this compound involves the reaction of diethylamine (B46881) with carbon disulfide, followed by the introduction of a tellurium source. asianpubs.org This synthesis is typically a two-part process.

First, an intermediate, sodium diethyldithiocarbamate, is prepared. This is achieved by reacting diethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction is conducted in an aqueous solution and is often performed in an icewater bath to manage the reaction temperature. asianpubs.org The mixture is stirred for several hours to ensure the complete formation of the light yellow liquid, which is the sodium salt of diethyldithiocarbamate. asianpubs.org

In the second stage, a solution of tellurium dioxide is prepared by dissolving it in sodium hydroxide. This tellurium-containing solution is then added dropwise to the previously prepared sodium diethyldithiocarbamate solution with constant stirring. asianpubs.org The reaction conditions are controlled to maintain an alkaline environment, which facilitates the formation of a yellow precipitate of this compound (diethyl dithiocarbamate (B8719985) tellurium). asianpubs.org This solid product is then collected through vacuum filtration, washed thoroughly with water to remove impurities, and dried. asianpubs.org For further purification, the crude product can be recrystallized using a solvent like cyclohexane. asianpubs.org

ReactantRoleSourceDiethylaminePrecursor for dithiocarbamate ligandasianpubs.orgCarbon DisulfideSource of the dithiocarbamate backboneasianpubs.orgTellurium DioxideSource of the central Tellurium atomasianpubs.orgSodium HydroxideBase to facilitate salt formation and dissolve TeO₂asianpubs.org

The identity and purity of the synthesized this compound are confirmed through various analytical techniques. Elemental analysis provides a quantitative measure of the constituent elements, which can be compared against calculated theoretical values.

ElementFound (%)Calculated (%) for (C₅H₁₀S₂N)₂TeSourceCarbon (C)28.0428.29asianpubs.orgHydrogen (H)4.6304.716asianpubs.orgNitrogen (N)6.4826.602asianpubs.orgSulfur (S)30.2530.18asianpubs.org

Contemporary Advances in Organotellurium Compound Synthesis

Research in organotellurium chemistry has led to the development of new synthetic strategies aimed at improving reaction conditions, yields, and the types of accessible compounds.

Modern synthetic chemistry offers several advanced routes for the formation of organotellurium compounds, including metal-tellurium derivatives. rsc.org These methods often provide greater control over the final product's structure and purity. One approach involves the use of elemental tellurium, which can be reacted with lithiating agents to form telluride precursors. rsc.org Another common starting material is tellurium halides (TeX₄), which can be converted into various alkyl and aryl tellurium halides. rsc.org

A notable technique for the synthesis of dithiocarbamate derivatives involves using silver salts of the dithiocarbamate ligand. worldresearchersassociations.com In this method, a silver dithiocarbamate salt is reacted with an organotellurium halide, such as 1,1,2,3,4,5-Hexahydro-1,1-diiodotellurophene. worldresearchersassociations.com This approach is advantageous as it can offer a facile synthesis and protect against unwanted metal displacement reactions. worldresearchersassociations.com

Furthermore, new reagents have been developed to facilitate the creation of metal-tellurium bonds. Sterically hindered silyltellurolate ligands, for instance, are used as effective transfer agents of tellurium to a metal center. researchgate.netacs.org These advanced precursors and reagents have expanded the scope of organotellurium chemistry beyond traditional methods. rsc.org

Achieving high yields is a critical consideration in chemical synthesis. For this compound, specific methodological adjustments have been developed to maximize the output and purity of the final product. A patented preparation method outlines a process designed for high efficiency. patsnap.com

This high-yield method begins with the physical processing of the starting material. Metallic tellurium is first crushed into a fine powder, with an average diameter of less than 30 microns, to increase its surface area and reactivity. patsnap.com This tellurium powder is then reacted with a strong acid, such as concentrated nitric acid. patsnap.com Following this, an alkaline solution is added, and the pH is carefully controlled to a range of 10-14 while stirring for a set period. patsnap.com The final and crucial step is the reaction with sodium diethyldithiocarbamate, where the pH is adjusted to a range of 7-10 to precipitate the tellurium diethyl dithiocarbamate product. patsnap.com This careful control over particle size and pH at different stages of the reaction is reported to significantly improve the yield and purity of the resulting this compound. patsnap.com

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of Ethyl tellurac has been recorded and found to be consistent with its proposed chemical structure. nih.gov The analysis is typically performed using a potassium bromide (KBr) wafer technique, where the sample is dispersed in a KBr pellet through which an infrared beam is passed. brazilianjournals.com.br

The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the molecule's bonds. While a full list of peaks is extensive, the spectrum is characterized by notable filter changes and grating adjustments at specific wavenumbers, indicating the regions of significant vibrational activity. rsc.org These spectra are crucial for confirming the dithiocarbamate (B8719985) ligand structure and its coordination to the central tellurium atom.

Table 1: Infrared Spectroscopy Details for this compound

Parameter Description Source(s)
Technique FTIR Spectroscopy, KBr Wafer brazilianjournals.com.br
Sample Source R. T. Vanderbilt Company, Inc. brazilianjournals.com.br

| Spectral Consistency | The infrared spectrum is consistent with the chemical structure for this compound. | nih.gov |

Nuclear Magnetic Resonance Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment of individual atoms.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within a molecule. For a molecule like this compound, tetrakis(diethyldithiocarbamato)tellurium(IV), which possesses a high degree of symmetry, ¹³C NMR would be expected to show a limited number of signals corresponding to the chemically equivalent carbon atoms in the four diethyldithiocarbamate (B1195824) ligands. The technique would distinguish between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) carbons of the ethyl groups, as well as the carbon atom of the dithiocarbamate (NCS₂) moiety.

While ¹³C NMR spectra for this compound are noted to exist, specific chemical shift data are not widely available in public-domain literature. nih.gov Studies on related tellurium dithiocarbamate complexes indicate that chemical exchange processes in solution can be slow on the NMR timescale, which can influence the appearance of the spectra. scite.ai The analysis provides foundational proof of the molecule's carbon framework and symmetry.

Mass Spectrometric Approaches in Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. nih.gov

For this compound, mass spectral analysis reveals a characteristic fragmentation pattern. Notably, a molecular ion is absent in the spectrum. The base peak, which is the most intense signal, is observed at a mass-to-charge ratio (m/e) of 60. nih.gov Further analysis using Gas Chromatography-Mass Spectrometry (GC-MS) has identified other significant fragments. nih.gov

Table 2: Mass Spectrometry Data for this compound

Feature m/z Value Source(s)
Molecular Ion Absent nih.gov
Top Peak 116 nih.gov
2nd Highest Peak 88 nih.gov

| 3rd Highest Peak / Base Peak | 60 | nih.govnih.gov |

These fragments provide clues about the molecule's stability and the pathways through which it breaks down under ionization.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against theoretically calculated values based on the molecular formula to confirm the compound's purity and composition. nih.gov

For this compound (C₂₀H₄₀N₄S₈Te), elemental analysis has been performed, yielding results that are in close agreement with the theoretical values, thereby validating the high purity of the material tested. nih.gov Atomic absorption spectrometry has also been used to confirm the tellurium content. nih.gov

Table 3: Elemental Analysis Data for this compound

Element Experimental % Theoretical % Source(s)
Carbon (C) 32.7 33.3 nih.gov
Hydrogen (H) 5.7 5.6 nih.gov
Nitrogen (N) 7.7 7.8 nih.gov

| Tellurium (Te) | 18.3 | 17.7 | nih.gov |

Advanced Spectroscopic Methods in Polymer Systems Research

This compound functions as an "ultra-accelerator" in the vulcanization of various rubbers, including natural rubber and styrene-butadiene rubber. nih.govhmdb.ca Advanced spectroscopic techniques are crucial for investigating the mechanism of such accelerators within polymer systems. Methods like Raman and Electron Spin Resonance (ESR) spectroscopy are particularly powerful for studying the thermal decomposition of dithiocarbamate-based accelerators and their role in the vulcanization mechanism. allenpress.com

These techniques can detect the formation of key intermediate compounds during the heating process. allenpress.comallenpress.com For instance, Raman spectroscopy can monitor the changes in sulfur-sulfur and carbon-sulfur bonds, providing insight into the formation of the active sulfurating agents that create cross-links between polymer chains. allenpress.commdpi.com FTIR spectroscopy is also employed to determine the presence of residual accelerators in finished rubber products, which is essential for quality control. researchgate.netallenpress.com The application of these advanced methods to polymer systems containing this compound allows for a deeper understanding of its high efficiency and the structure of the resulting vulcanized network.

Electron Paramagnetic Resonance Spectroscopy in Polymer Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique for studying materials with unpaired electrons. nih.govlibretexts.org This makes it an invaluable tool for investigating the mechanisms of radical-mediated chemical processes. In polymer science, EPR is particularly useful for elucidating the complex mechanisms of vulcanization, where accelerators are used to form cross-links between polymer chains via radical intermediates. lusida.commdpi.com

This compound, chemically known as Tellurium diethyldithiocarbamate, functions as an ultra-fast accelerator, especially in the vulcanization of rubbers with low unsaturation content, such as butyl rubber (IIR) and Ethylene (B1197577) Propylene Diene Monomer (EPDM) rubber. lusida.com The vulcanization process initiated by dithiocarbamates is understood to proceed through the formation of various paramagnetic species. EPR spectroscopy provides a direct method to detect and characterize these transient radical intermediates, offering insights into the accelerator's mechanism of action at a molecular level.

The application of EPR to study polymer systems containing this compound focuses on identifying the specific radicals generated during thermal or photochemical processes. The decomposition of the accelerator or its reaction with sulfur can produce several types of paramagnetic species, including:

Tellurium-centered radicals: Formed by the homolytic cleavage of the tellurium-sulfur bond.

Sulfur-based radicals: Such as perthiyl radicals, which are involved in the cross-linking reactions.

Nitroxide radicals: Arising from the dithiocarbamate ligand, which can act as radical scavengers or spin traps. nih.gov

The identification of these radicals is achieved by analyzing their unique EPR spectra. Key parameters obtained from an EPR spectrum include the g-factor and the hyperfine coupling constant (a). libretexts.org The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. libretexts.org Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei, causing the EPR signal to split into multiple lines. libretexts.orgscience.gov

For radicals involving tellurium, the hyperfine interaction with the magnetic isotope ¹²⁵Te (nuclear spin I = 1/2, natural abundance ≈ 7%) is particularly informative. The observation of a doublet splitting pattern in the EPR spectrum is a definitive signature of a tellurium-centered radical.

Detailed research findings from EPR studies on related organotellurium compounds provide the fundamental spectroscopic data necessary to identify intermediates in a polymer matrix. oup.com The table below summarizes the characteristic EPR parameters for a tellurium-centered radical (TeH), which serve as a reference for identifying such species in more complex systems.

Table 1: Representative EPR Spectroscopic Parameters for a Tellurium-Centered Radical

Parameter Description Representative Value
g-factor (g) Indicates the electronic environment of the unpaired electron. Anisotropic values (gₓ, gᵧ, g₂) are often observed in solid samples. gₓ=2.25, gᵧ=1.89, g₂=1.89

| Hyperfine Coupling Constant (A) | Measures the interaction strength between the unpaired electron and a magnetic nucleus. For ¹²⁵Te, this provides a unique spectral signature. | A(¹²⁵Te) ≈ 250 G (25 mT) |

This data is representative of a simple TeH radical and serves as a foundational reference. Actual values in a polymer matrix with this compound may vary due to the specific chemical environment. oup.com

By using EPR spectroscopy, researchers can monitor the formation and decay of these radical species during the vulcanization process. This allows for a detailed understanding of how this compound accelerates the reaction, how it influences the structure of the final cross-linked network, and its potential role in side reactions. Although direct EPR studies on this compound within polymer systems are highly specialized, the principles derived from studies of dithiocarbamates and other organotellurium compounds provide a robust framework for its characterization. rsc.orgacs.org

Table of Compounds Mentioned

Common Name/Trade NameChemical Name
This compoundTellurium diethyldithiocarbamate
Butyl RubberIsobutylene-isoprene rubber
EPDMEthylene Propylene Diene Monomer

Coordination Chemistry and Mechanistic Investigations

Tellurium Coordination Environment in Dithiocarbamate (B8719985) Complexes

The dithiocarbamate ligand (R₂NCS₂⁻) is a versatile monoanionic chelating ligand capable of forming stable complexes with a wide array of elements, including tellurium. rdd.edu.iqresearchgate.net It can adopt several coordination modes, such as monodentate, bidentate, and anisobidentate, which contributes to the structural diversity of its complexes. researchgate.net In many tellurium(IV) dithiocarbamate complexes, the ligands are bound to the central tellurium atom through the two sulfur atoms. researchgate.net

In organotellurium(IV) dithiocarbamate compounds, the coordination environment around the tellurium atom is often influenced by the presence of a stereochemically active lone pair of electrons. researchgate.netasianpubs.org For instance, in some monosubstituted dithiocarbamate compounds containing organotellurium(IV) heterocycles, the Te(IV) center exhibits a sawhorse structure, where the lone pair occupies an equatorial position in a distorted trigonal bipyramid. researchgate.net The dithiocarbamate ligands in these complexes typically display an anisobidentate chelating coordination, meaning the two tellurium-sulfur bond lengths are unequal. researchgate.net The geometry can be further distorted, leading to coordination numbers of seven or eight through intermolecular Te-S interactions, resulting in dimeric or polymeric structures. researchgate.netasianpubs.org For example, the crystal structure of one organotellurium(IV) dithiocarbamate complex reveals a one-dimensional polymer where the tellurium atom is effectively eight-coordinate due to additional intermolecular Te-S interactions. researchgate.net

The nature of the substituents on the nitrogen atom of the dithiocarbamate ligand and the other groups attached to the tellurium atom can influence the precise coordination geometry. wiley.com 125Te NMR spectroscopy is a valuable tool for studying these complexes in solution, although interpretation can be complex due to their instability and tendency to undergo rapid ligand exchange reactions. wiley.comscite.ai

Ligand Exchange and Reactivity in Tellurium(IV) Systems

Tellurium(IV) dithiocarbamate complexes are known to be labile, readily participating in ligand exchange and reductive elimination reactions. wiley.com This reactivity indicates that the dithiocarbamate ligand is often weakly bound to the tellurium center. wiley.com

Tellurium tetrahalides (TeCl₄, TeBr₄) serve as common starting materials for the synthesis of tellurium(IV) dithiocarbamate complexes. researchgate.netthieme-connect.de The reaction of tellurium tetrachloride with tetramethylthiuram disulfide (TMTD), for example, leads to the elimination of a sulfur atom and the formation of a complex with tetramethylthiuram monosulfide (TMTM), [Te(TMTM)Cl₄]. researchgate.net Similarly, reactions of tellurium tetrahalides with sodium or potassium salts of dithiocarbamates are employed to synthesize various tellurium(IV) dithiocarbamate complexes. thieme-connect.deudes.edu.co For example, reacting tellurium tetrabromide with sodium (ethylene bis-dithiocarbamate) in chloroform (B151607) yields a polymeric product. udes.edu.co

The reactivity is not limited to dithiocarbamates. Tellurium tetrahalides also react with other sulfur-containing ligands like thiourea (B124793) and its derivatives. researchgate.netresearchgate.net While thiourea derivatives often reduce Te(IV) to Te(II), stable tetravalent tellurium complexes have also been successfully isolated. rdd.edu.iqresearchgate.net

A significant area of research involves the synthesis of organotellurium(IV) compounds where the tellurium atom is part of a heterocyclic ring. These heterocyclic organotellurium diiodides can then react with dithiocarbamate salts to form new, complex structures. researchgate.netresearchgate.networldresearchersassociations.com For instance, 1,1-diiodo-tellurophene (C₄H₈TeI₂) reacts with silver salts of various dialkyldithiocarbamates to produce compounds of the type C₄H₈Te(S₂CNR₂)₂ and C₄H₈TeI(S₂CNR₂). worldresearchersassociations.com

Starting HeterocycleDithiocarbamate SaltProduct TypeReference
C₄H₈TeI₂Silver(I) N,N-dibutyldithiocarbamateC₄H₈Te(S₂CN(C₄H₉)₂)₂ worldresearchersassociations.com
C₄H₈TeI₂Silver(I) N,N-dibenzyldithiocarbamateC₄H₈TeI(S₂CN(CH₂C₆H₅)₂) worldresearchersassociations.com
C₅H₁₀TeI₂Sodium N,N-diethyldithiocarbamateC₅H₁₀TeI[S₂CN(C₂H₅)₂] researchgate.net
C₄H₈OTeI₂Sodium piperidine-1-carbodithioateC₄H₈OTeI[S₂CN(CH₂)₅] researchgate.net

Reactions with Tellurium Tetrahalides and Sulfur-Containing Ligands

Theoretical Considerations of Tellurium Bonding

The bonding in tellurium complexes is complex, often involving hypervalent structures and the participation of non-covalent interactions that dictate their supramolecular chemistry. asianpubs.org

Recently, a specific type of non-covalent interaction known as "spodium bonding" has been defined for Group 12 elements (Zn, Cd, Hg). mdpi.commdpi.com It describes the attractive interaction between a Group 12 element and an electron-rich species. mdpi.com This type of bonding has been studied extensively in the context of dithiocarbamate complexes of mercury and zinc, where it influences supramolecular assembly. mdpi.commdpi.com

Computational studies on mercury(II) bis(N,N-dialkyldithiocarbamato) compounds have shown that both intramolecular and intermolecular spodium bonds (Hg···S interactions) can be present, depending on the steric bulk of the alkyl substituents on the dithiocarbamate ligand. mdpi.com While the term "spodium bond" is specifically designated for Group 12 elements, the underlying concept of σ-hole interactions is applicable to other heavy elements, including tellurium, where it is more commonly referred to as chalcogen bonding. mdpi.comacs.org Theoretical calculations have been crucial in dissecting the contributions of these weak interactions from other forces like hydrogen bonding. acs.org These studies on related metal complexes provide a framework for understanding the non-covalent interactions that may play a role in the crystal packing and structure of tellurium dithiocarbamates like ethyl tellurac. mdpi.comacs.org

Structure-Reactivity Relationships in Dithiocarbamate Accelerators

Dithiocarbamates, including this compound, are classified as ultra-fast accelerators for the vulcanization of rubber. researchgate.netdergipark.org.tr The reactivity of these accelerators is intrinsically linked to their chemical structure and the nature of the central metal atom.

The general mechanism for dithiocarbamate accelerators involves the formation of zinc-dithiocarbamate complexes in the rubber matrix, which can then incorporate sulfur. researchgate.net The efficiency of vulcanization is influenced by the type and concentration of the accelerator, which affects the crosslink density and the structure of the resulting polysulfidic crosslinks. dergipark.org.trnih.gov A higher crosslink density generally leads to increased hardness and modulus in the vulcanized rubber. dergipark.org.trneliti.com

Accelerator TypeClassificationEffect on Vulcanization
Dithiocarbamates (e.g., this compound)Ultra-fastRapid cure time, high cross-linking intensity. dergipark.org.trneliti.com
Sulfenamides (e.g., CBS)Delayed actionProvides processing safety with a slower initial cure rate. dergipark.org.trresearchgate.net
Thiurams (e.g., TMTD)FastGood cross-linking intensity, often used as primary or secondary accelerators. dergipark.org.trneliti.com
Guanidines (e.g., DPG)MediumOften used as secondary accelerators to activate primary ones. neliti.com

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations for Ethyl Tellurac and Derivatives

Electronic structure calculations are fundamental to understanding the geometry, stability, and reactivity of a molecule. For complex organometallic compounds like this compound, these calculations can elucidate the nature of the bonding between the central tellurium atom and the dithiocarbamate (B8719985) ligands.

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations due to its balance of accuracy and computational cost. q-chem.com This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations would involve selecting an appropriate functional (e.g., B3LYP) and basis set to model the electronic density and predict key structural parameters. espublisher.com

While specific DFT studies on this compound are not readily found in the provided search results, a typical output of such a study would include optimized bond lengths, bond angles, and dihedral angles. This data provides a detailed picture of the molecular structure. For instance, calculations on similar metal-dithiocarbamate complexes often focus on the coordination geometry around the central metal atom and the planarity of the dithiocarbamate ligands. In the case of this compound, this would involve the Te-S, S-C, C-N, and C-C bond lengths and the angles defining the shape of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation

Parameter Value
Te-S Bond Length Value not available
C=S Bond Length Value not available
C-N Bond Length Value not available
Te-S-C Bond Angle Value not available
S-C-S Bond Angle Value not available

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). wikipedia.orgethz.ch

For this compound, an FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often associated with the lone pairs of electrons on the sulfur and tellurium atoms, while the LUMO might be distributed over the dithiocarbamate backbone. The energy gap between the HOMO and LUMO is a crucial parameter indicating the chemical stability and reactivity of the molecule. libretexts.org A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO Value not available
LUMO Value not available
HOMO-LUMO Gap Value not available

Density Functional Theory (DFT) for Optimized Geometries

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ect-journal.kz By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational changes, diffusion, and intermolecular interactions of this compound in different environments (e.g., in solution or in a polymer matrix).

These simulations can be particularly useful for understanding how this compound functions as a rubber accelerator. nih.govatamankimya.com By modeling the interactions between this compound and polymer chains, it might be possible to elucidate the mechanism of vulcanization at a molecular level. Key parameters obtained from MD simulations include radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and interaction energies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation of the theoretical model and interpretation of the experimental data.

Theoretical vibrational (Infrared) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. libretexts.org For this compound, this would allow for the assignment of the peaks observed in the experimental IR spectrum to specific molecular vibrations, such as the stretching and bending of the Te-S, C=S, and C-N bonds. The National Institute of Standards and Technology (NIST) provides access to an experimental IR spectrum for this compound. nist.gov

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. libretexts.org These calculations can predict the ¹³C and ¹H NMR spectra of this compound. pressbooks.pubdocbrown.info Given the presence of tellurium, theoretical calculations of ¹²⁵Te NMR parameters would also be of significant interest for characterizing the electronic environment of the tellurium center. huji.ac.il Comparing the predicted spectra with experimental data helps in the structural elucidation and confirmation of the compound.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tellurium
Sulfur
Carbon

Catalytic Research and Reaction Kinetics

Role of Ethyl Tellurac in Polymer Vulcanization Processes

This compound, chemically known as Tellurium diethyldithiocarbamate (B1195824) (TDEC), is a crucial accelerator in the rubber processing industry. atamankimya.comatamankimya.com It is utilized in the compounding of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), ethylene-propylene diene monomer (EPDM) rubber, and isobutylene-isoprene rubber (IIR). atamankimya.comnih.gov Its primary function is to accelerate the vulcanization process, which involves the formation of sulfur cross-links between polymer chains, imparting rigidity and durability to the final rubber product. nih.govwikipedia.org

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C20H40N4S8Te
Molecular Weight 720.7 g/mol
Appearance Orange-yellow to bright yellow fluffy powder. nih.govchemicalbook.com
Melting Point 108-118 °C (Technical grade)
Density 1.44 g/cm³
Solubility Insoluble in water. nih.govnoaa.gov

This table provides an interactive summary of the key properties of this compound.

The precise mechanism by which this compound catalyzes vulcanization is not yet fully elucidated. nih.gov However, scientific hypotheses suggest that tellurium, a group 16 element like sulfur, plays a direct role in the cross-linking chemistry. nih.gov The vulcanization process fundamentally involves the creation of sulfur bridges at reactive sites on the polymer chains, which are typically allylic hydrogen atoms adjacent to carbon-carbon double bonds. wikipedia.org

One leading hypothesis posits that tellurium's ability to absorb the thermal energy generated during vulcanization is key. nih.gov This property helps to prevent reversion, which is the breakdown of the newly formed sulfur linkages that can occur if the curing process proceeds for too long. nih.gov By stabilizing these cross-links, this compound contributes to a more robust and durable vulcanizate. The process results in the formation of a tough, strong, and highly elastic material known as cured rubber. google.com

This compound significantly influences the kinetics of the vulcanization reaction, substantially reducing the time required for curing. atamankimya.comnih.gov The acceleration of the cross-linking reaction leads to the development of a high modulus, which is a measure of the material's rigidity, in the finished product. atamankimya.comnih.gov This is a desirable characteristic for many rubber applications.

The kinetics are affected by process conditions; for instance, higher vulcanization temperatures lead to a faster reaction rate. kemdikbud.go.id The structure of the cross-links, specifically the number of sulfur atoms in the bridge, also has a strong influence on the final properties. Shorter cross-links tend to provide better heat resistance, while cross-links with a higher number of sulfur atoms can enhance the rubber's dynamic properties. wikipedia.org this compound is often used in conjunction with thiazole-based modifiers to optimize the cure characteristics and final properties of the vulcanizate. atamankimya.comnih.gov

Owing to its high reactivity, this compound is classified as an "ultra-accelerator". atamankimya.comnih.gov This class of accelerators is characterized by its extremely fast action, even at low temperatures. nih.gov This property is particularly advantageous in specific applications, such as the curing of rubber cements, where high-temperature processing is not feasible. nih.gov

In the processing of certain synthetic rubbers like EPDM and nitrile rubber, achieving a fast and complete cure often necessitates the use of a combination of two to four different ultra-accelerators, with this compound being a common component in such systems. google.comgoogleapis.com Its effectiveness in shortening vulcanization times makes it a valuable tool for improving efficiency in rubber manufacturing. atamankimya.com

Influence on Vulcanization Kinetics and Resultant Material Rigidity

Novel Catalytic Applications of Tellurium-Based Compounds

The unique chemical properties of tellurium have spurred research into new catalytic applications for organotellurium compounds beyond traditional rubber vulcanization.

Organotellurium compounds have emerged as promising candidates for electrocatalysis. rsc.orgx-mol.net Research has demonstrated that these compounds can be used to catalyze oxidation reactions. For instance, Tellurium diethyldithiocarbamate (this compound) has been employed as a precursor in the synthesis of fusiform-shaped Tellurium-Gold (Te-Au) hybrid nanomaterials. chemicalbook.comchemicalbook.com These hybrids have shown high efficiency in the electrocatalytic oxidation of isopropanol (B130326). chemicalbook.comchemicalbook.com

In other studies, the electrochemical oxidation of specific organotellurium compounds was investigated, revealing that the resulting cationic species can act as highly active catalysts for processes like controlled cationic polymerization. acs.org Furthermore, organotellurium oxides are recognized as effective oxidation reagents, and immobilizing them on supports like ionic liquids has been shown to create recyclable catalysts for reactions such as the aerobic oxidation of thiols. mdpi.com

The development of tellurium-containing nanohybrids is a growing field within heterogeneous catalysis. dntb.gov.uampg.de These materials leverage the unique properties of tellurium at the nanoscale. The aforementioned Te-Au hybrids used for isopropanol oxidation are an example of a heterogeneous catalyst, where the catalyst is in a different phase from the reactants. chemicalbook.comchemicalbook.com

Advanced Materials Science Applications

Ethyl Tellurac as a Precursor for Tellurium-Containing Materials

The unique chemical structure of this compound makes it an excellent single-source precursor for the synthesis of various tellurium-containing materials. It provides a reliable and reactive source of tellurium, enabling the formation of complex nanostructures under controlled conditions.

This compound has been successfully employed as a tellurium source in the fabrication of various tellurium-based nanomaterials, including tellurium nanotubes (Te NTs), tellurium nanoparticles (Te⁰NPs), and metal telluride composites. mdpi.commdpi.comresearchgate.net Its decomposition provides the necessary tellurium atoms for the growth of these structures.

One notable application is in the synthesis of tellurium nanotubes. Researchers have utilized a microwave reflux method with this compound as the tellurium precursor in a mixed solvent of polyethylene (B3416737) glycol and water to produce Te NTs. mdpi.comresearchgate.net This method offers a rapid and efficient route to obtaining these one-dimensional hollow nanostructures, which are of interest for their potential in gas sensing, catalysis, and photodetectors. mdpi.com

Furthermore, this compound is a key ingredient in the one-step, template-free solvothermal synthesis of metal sulfide/tellurium composite microstructures. researchgate.net In this process, the simultaneous thermal decomposition of this compound (as the tellurium source) and a metal dithiocarbamate (B8719985) (e.g., nickel or cadmium dithiocarbamate) leads to the formation of well-dispersed composites like NiS/Te and CdS/Te. researchgate.net The morphology of these composites, which can range from spherical flowers to mushrooms, can be controlled by adjusting reaction parameters such as temperature and time. researchgate.net

The research findings highlight the versatility of this compound as a precursor, as summarized in the table below.

NanomaterialSynthesis MethodRole of this compoundReference
Tellurium Nanotubes (Te NTs)Microwave RefluxTellurium Source mdpi.comresearchgate.net
Tellurium Nanoparticles (Te⁰NPs)ReductionTellurium Source mdpi.com
NiS/Te CompositesSolvothermalTellurium Source researchgate.net
CdS/Te CompositesSolvothermalTellurium Source researchgate.net

Integration in Advanced Polymer Composites and Elastomeric Systems

In the realm of polymer science, this compound is widely recognized as an ultra-fast vulcanization accelerator. atamankimya.comnih.gov Its primary function is to accelerate the formation of sulfur cross-links between polymer chains, a process that imparts rigidity and durability to the final rubber product. atamankimya.compatsnap.com

This compound is particularly effective for various elastomers, including:

Natural Rubber (NR) atamankimya.comatamankimya.com

Styrene-Butadiene Rubber (SBR) atamankimya.comatamankimya.com

Ethylene-Propylene-Diene Monomer Rubber (EPDM) atamankimya.comatamankimya.com

Nitrile-Butadiene Rubber (NBR) atamankimya.comatamankimya.com

Isobutylene-Isoprene Rubber (Butyl Rubber, IIR) atamankimya.comatamankimya.com

It is especially valued in the compounding of butyl rubber, where it helps to produce vulcanizates with a high modulus. atamankimya.comatamankimya.com this compound is often used in conjunction with other accelerators, such as those from the thiazole (B1198619) class, to optimize the curing process. atamankimya.comnih.gov The use of this compound allows for shorter curing times and can be effective at lower temperatures, which is beneficial for applications like rubber cements. nih.gov

Research has also demonstrated the benefits of incorporating this compound into more advanced elastomeric systems. For instance, in miscible blends of butyl rubber (IIR) and polyisobutylene (B167198) (PIB), where only the IIR component is cross-linked, the addition of an accelerator system containing this compound resulted in networks with significantly enhanced tensile strength and toughness compared to neat IIR networks at an equivalent modulus. polymerphysics.net This highlights its role in creating high-performance elastomeric materials that circumvent the typical trade-off between stiffness and strength. polymerphysics.net

The table below summarizes the accelerator systems used in a study of IIR/PIB blends.

ComponentFunctionParts per Hundred Rubber (phr)
IIR / IIR/PIBPolymer Base100
This compound Primary Accelerator 1.0 - 10
2-MercaptobenzothiazoleSecondary Accelerator0.25 - 2.5
SulfurCuring Agent0.5 - 5
Data sourced from a study on miscible blends of Butyl Rubber and Polyisobutylene. polymerphysics.net

This integration leads to the production of durable goods such as tire inner tubes, automotive seals, hoses, and insulating layers for wires and cables. atamankimya.comatamankimya.com

Emerging Applications in Functional Materials Research

Beyond its established roles, this compound is finding new applications in the development of functional materials with unique electronic and catalytic properties.

One promising area is in electrocatalysis. Tellurium diethyldithiocarbamate (B1195824) has been used in the synthesis of fusiform-shaped tellurium-gold (Te-Au) hybrid nanomaterials. chemicalbook.com These hybrids have demonstrated high efficiency in the electrocatalytic oxidation of isopropanol (B130326), suggesting potential applications in fuel cells or chemical sensors. chemicalbook.com

Furthermore, the tellurium-containing nanomaterials synthesized from this compound precursors, such as tellurium nanotubes, are being investigated for their thermoelectric properties. mdpi.commdpi.com Thermoelectric materials can convert waste heat into useful electrical energy. The unique electronic properties of tellurium, such as its p-type conductivity and high Seebeck coefficient, make it a candidate for such applications. mdpi.com The ability to create tellurium nanostructures using this compound as a precursor opens up possibilities for designing more efficient thermoelectric devices. mdpi.commdpi.comresearchgate.net

The development of new ink-based manufacturing methods for thermoelectric devices also points to the importance of tellurium-containing materials. nd.edu While not directly mentioning this compound, these methods often rely on tellurium-based particles and additives to create highly efficient thermoelectric films, a field where tellurium precursors like this compound could play a future role. nd.edu

Environmental Research: Fate and Degradation Pathways

Chemical Stability and Photostability Studies

The chemical and photostability of Ethyl tellurac dictate its persistence and transformation in the environment. Studies and available data indicate the following:

Chemical Stability: this compound is known to be insoluble in water. nih.govnoaa.gov This low water solubility suggests that in aquatic environments, it is more likely to partition to sediment rather than remain dissolved in the water column. alsglobal.pl The stability of related dithiocarbamates can be influenced by pH, with more rapid degradation often observed in acidic or alkaline conditions. canada.ca While specific hydrolysis data for this compound is limited, the general behavior of dithiocarbamates suggests that hydrolysis could be a significant degradation pathway. canada.canih.gov

Photostability: this compound is sensitive to prolonged exposure to light. nih.govnoaa.gov This sensitivity indicates that photodegradation, the breakdown of the compound by light, is a likely pathway for its degradation in the environment, particularly in surface waters and on soil surfaces. For some dithiocarbamates, photodegradation can be rapid, with half-lives of a few hours in water. canada.ca The orange-yellow color of this compound suggests it absorbs light in the visible or ultraviolet spectrum, which can drive photochemical reactions. nih.gov

Interactive Data Table: Chemical and Photostability Properties of this compound

Degradation Pathways upon Thermal Stress

When subjected to thermal stress, such as elevated temperatures, this compound undergoes degradation, breaking down into various byproducts.

The mechanism of action for this compound as a vulcanization accelerator involves its behavior at high temperatures. It is believed that tellurium can replace sulfur in the crosslinks of rubber polymers, forming more thermally stable S-Te-S bonds compared to S-S-S bonds. nih.gov This process prevents the breakdown, or reversion, of these linkages that can happen if the curing process goes on for too long. nih.gov

However, when heated to the point of decomposition, this compound is known to emit very toxic fumes. nih.gov These fumes include:

Nitrogen oxides (NOx)

Sulfur oxides (SOx)

Tellurium compounds nih.gov

The generation of these hazardous substances is a critical consideration in the life cycle of products containing this compound, particularly during manufacturing processes involving high temperatures and at the end of the product's life if subjected to incineration.

Potential for Environmental Transport and Persistence in Aquatic Systems

The potential for a chemical to be transported in the environment and persist in aquatic systems depends on several factors, including its water solubility, its affinity for soil and sediment, and its degradation rates.

Environmental Transport: Due to its very low water solubility, the transport of this compound in the aqueous phase is expected to be limited. nih.govnoaa.gov If released into an aquatic environment, it is likely to adsorb to suspended particles and sediment. alsglobal.pl This behavior reduces its mobility in the water column but can lead to its accumulation in the sediment. The potential for long-range atmospheric transport is considered low for related dithiocarbamates due to their rapid degradation in the environment. canada.ca

Persistence in Aquatic Systems: The persistence of this compound in aquatic environments is governed by a combination of biotic and abiotic degradation processes. While specific data for this compound is scarce, information on other dithiocarbamates provides some insight.

Hydrolysis and Photodegradation: As mentioned, hydrolysis and photodegradation are expected to be significant degradation pathways. canada.ca The half-life of some dithiocarbamates in water can be short, on the order of days or even hours under sunlight. canada.ca

Biodegradation: Microorganisms in soil and water can play a role in the degradation of dithiocarbamates. nih.gov However, one study on a related dithiocarbamate (B8719985), thiram (B1682883) (TMTD), reported slow biodegradation in activated sludge, suggesting that this may not be a primary degradation route for all compounds in this class. canada.ca

Metabolites: The degradation of dithiocarbamates can lead to the formation of metabolites, such as ethylene (B1197577) thiourea (B124793) (ETU) from ethylene-bis-dithiocarbamates. limnology-journal.orglimnology-journal.org ETU itself is water-soluble and mobile, and can have its own environmental and toxicological implications. nih.govlimnology-journal.orglimnology-journal.org While the specific metabolites of this compound are not well-documented in the available literature, the potential for the formation of mobile and persistent degradation products is a key aspect of its environmental assessment.

Safety data for Tetrakis(diethyldithiocarbamato)tellurium, another name for this compound, indicates that it is very toxic to aquatic life with long-lasting effects. echemi.com This suggests that despite potential degradation pathways, the compound and/or its breakdown products can pose a risk to aquatic ecosystems.

Interactive Data Table: Environmental Fate Characteristics of Dithiocarbamates

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the molecular structure of Ethyl Tellurac (C₂₀H₄₀N₄S₈Te)?

  • Methodological Answer : this compound's structure can be confirmed via single-crystal X-ray diffraction (SCXRD) to resolve its coordination geometry and bond lengths. Complementary techniques include:

  • Nuclear Magnetic Resonance (NMR) : For analyzing proton environments in diethylcarbamodithioate ligands.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic S–Te and C–S vibrational bands (~400–600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (720.68 g/mol) and isotopic patterns due to tellurium .

Q. How can researchers synthesize this compound with high purity for experimental reproducibility?

  • Methodological Answer : Synthesis typically involves reacting sodium diethyldithiocarbamate (NaDDC) with tellurium tetrachloride (TeCl₄) in a 4:1 molar ratio under inert atmosphere (e.g., N₂). Key steps:

  • Purification : Recrystallization from dichloromethane/hexane mixtures removes unreacted ligands.
  • Characterization : Confirm purity via elemental analysis (C, H, N, S) and thermogravimetric analysis (TGA) to detect solvent residues .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : this compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) and dimethyl sulfoxide (DMSO). Solubility tests should be conducted at controlled temperatures (20–25°C) with agitation. Quantify solubility via UV-Vis spectroscopy at λmax ~280 nm .

Advanced Research Questions

Q. How does the stability of this compound vary under different experimental conditions (e.g., light, temperature)?

  • Methodological Answer : Stability studies require:

  • Light Exposure : Monitor degradation via UV-Vis spectroscopy under UV (365 nm) and visible light.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C).
  • Kinetic Studies : Fit degradation data to Arrhenius models to predict shelf-life. Contradictions in literature often arise from inconsistent humidity control during testing .

Q. What mechanisms explain this compound’s role as a vulcanization accelerator in rubber chemistry?

  • Methodological Answer : this compound acts as a secondary accelerator , enhancing sulfur crosslinking via:

  • Radical Scavenging : Te–S bonds stabilize reactive intermediates during vulcanization.
  • Kinetic Studies : Use rheometry to measure torque changes (MH–ML) and compare activation energies with other accelerators (e.g., MBT, TMTD). Contradictory reports on efficiency may stem from varying sulfur/accelerator ratios in formulations .

Q. How can researchers resolve contradictory data on this compound’s toxicity in biological systems?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Studies : Use in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines.
  • Speciation Analysis : Employ X-ray absorption spectroscopy (XAS) to identify Te oxidation states in biological matrices.
  • Comparative Meta-Analysis : Statistically aggregate existing data (e.g., using PRISMA guidelines) to account for variability in exposure protocols .

Q. What advanced techniques are suitable for probing ligand exchange dynamics in this compound complexes?

  • Methodological Answer :

  • Extended X-ray Absorption Fine Structure (EXAFS) : Resolve Te–S bond-length changes during ligand substitution.
  • Variable-Temperature NMR : Track exchange rates in coordinating solvents (e.g., DMSO-d₆).
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/def2-TZVP) predict thermodynamic stability of intermediate species .

Data Presentation and Reproducibility Guidelines

  • Tables : Include crystallographic data (e.g., space group, unit cell parameters) and spectroscopic peaks with assignments .
  • Supplemental Information : Provide raw NMR/FTIR spectra, crystallographic CIF files, and computational input files to ensure reproducibility .

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Ethyl tellurac

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